molecular formula C18H19NO3 B11512688 (2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide

(2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide

Cat. No.: B11512688
M. Wt: 297.3 g/mol
InChI Key: GSZZRLQNWYSAKM-KPKJPENVSA-N
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Description

(2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide is an organic compound characterized by its unique chemical structure, which includes a methoxyphenoxy group and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide typically involves the reaction of 4-methoxyphenol with ethyl bromoacetate to form an intermediate, which is then reacted with phenylprop-2-enamide under specific conditions. The reaction conditions often include the use of catalysts such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C18H19NO3/c1-21-16-8-10-17(11-9-16)22-14-13-19-18(20)12-7-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,19,20)/b12-7+

InChI Key

GSZZRLQNWYSAKM-KPKJPENVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCCNC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)C=CC2=CC=CC=C2

solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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